molecular formula C17H15ClN2O2S B2401441 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide CAS No. 2034354-59-9

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2401441
CAS No.: 2034354-59-9
M. Wt: 346.83
InChI Key: GLHZXFLSLIGNLY-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide typically involves the condensation of 3-chlorobenzaldehyde with 3-hydroxypropylamine to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminothiophenol to yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-13-3-1-2-11(8-13)15(21)6-7-19-17(22)12-4-5-14-16(9-12)23-10-20-14/h1-5,8-10,15,21H,6-7H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHZXFLSLIGNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC3=C(C=C2)N=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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